

Spectroscopic Profile of 3-Amino-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-1-propanol** (CAS: 156-87-6), a versatile bifunctional molecule with applications in organic synthesis and drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-Amino-1-propanol** in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-Amino-1-propanol**, both ^1H and ^{13}C NMR spectra provide distinct signals corresponding to its three-carbon chain bearing amino and hydroxyl functional groups.

^1H NMR Data

The ^1H NMR spectrum of **3-Amino-1-propanol** is characterized by three distinct multiplets corresponding to the three methylene groups, in addition to broad signals for the exchangeable protons of the amino and hydroxyl groups. The chemical shifts can vary slightly depending on the solvent and concentration used.

Table 1: ^1H NMR Spectroscopic Data for **3-Amino-1-propanol**

Chemical Shift (ppm)	Multiplicity	Assignment
~3.73	Triplet	-CH ₂ -OH (C1-H)
~2.89	Triplet	-CH ₂ -NH ₂ (C3-H)
~1.68	Quintet	-CH ₂ - (C2-H)
Variable (broad)	Singlet	-NH ₂ and -OH

Note: Data compiled from multiple sources. Chemical shifts are approximate and can be influenced by experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum of **3-Amino-1-propanol** shows three signals corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3-Amino-1-propanol**

Chemical Shift (ppm)	Assignment
~60-63	-CH ₂ -OH (C1)
~39-42	-CH ₂ -NH ₂ (C3)
~33-35	-CH ₂ - (C2)

Note: Data compiled from multiple sources. Chemical shifts are approximate and can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

The following provides a typical experimental protocol for acquiring high-quality NMR spectra of **3-Amino-1-propanol**.

Sample Preparation:

- Dissolve approximately 10-20 mg of **3-Amino-1-propanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl

Sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube.^[1]

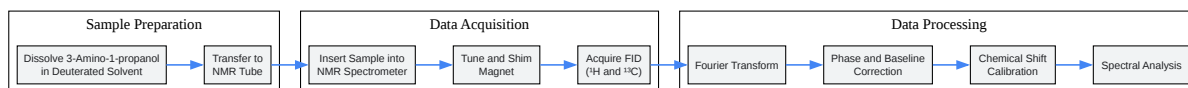
- Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Parameters (Example using a 300 MHz Spectrometer):

- Instrument: Bruker AVANCE 300 or equivalent.
- ¹H NMR:
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.
- ¹³C NMR:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-80 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).



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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Amino-1-propanol** shows characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as C-H, C-O, and C-N bond vibrations.

Table 3: IR Spectroscopic Data for **3-Amino-1-propanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad	O-H and N-H stretching
2850-2960	Medium-Strong	C-H stretching
~1600	Medium	N-H bending (scissoring)
~1465	Medium	C-H bending
1050-1150	Strong	C-O stretching
~1060	Strong	C-N stretching

Note: Data compiled from multiple sources.[2][3] Peak positions and intensities can vary based on the sampling technique (e.g., neat, KBr pellet, ATR).

Experimental Protocol: FTIR Spectroscopy

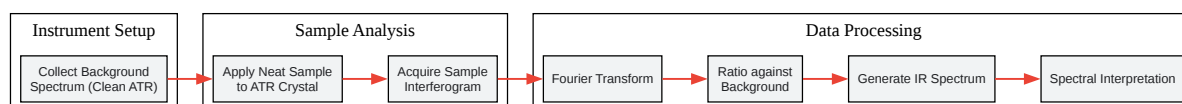
A common and convenient method for analyzing liquid samples like **3-Amino-1-propanol** is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation and Parameters:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Sample Application: Apply a small drop of neat **3-Amino-1-propanol** directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background Collection: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software automatically performs a Fourier transform on the interferogram.
- The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- If necessary, an ATR correction can be applied.



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FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Amino-1-propanol**, with a molecular weight of 75.11 g/mol, the mass spectrum typically shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **3-Amino-1-propanol**

m/z	Relative Intensity (%)	Assignment
75	Low	[M] ⁺ (Molecular Ion)
57	Moderate	[M - H ₂ O] ⁺
44	Moderate	[CH ₂ =CH-NH ₂] ⁺
30	High	[CH ₂ =NH ₂] ⁺ (Base Peak)

Note: Data obtained from Electron Ionization (EI) Mass Spectrometry. Fragmentation patterns and intensities can vary with the ionization technique and energy.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **3-Amino-1-propanol**.

Sample Preparation:

- Prepare a dilute solution of **3-Amino-1-propanol** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

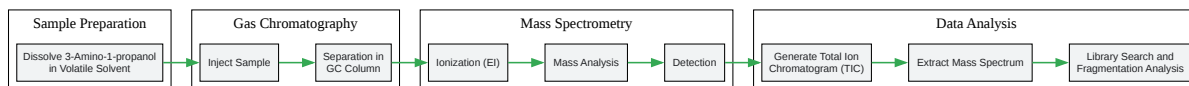
Instrumentation and Parameters:

- Gas Chromatograph (GC):

- Injection Port Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Range: m/z 25-200.
 - Scan Mode: Full scan.

Data Analysis:

- The total ion chromatogram (TIC) will show a peak corresponding to the elution of **3-Amino-1-propanol**.
- The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for identification.
- The fragmentation pattern is analyzed to confirm the structure.



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GC-MS Experimental Workflow.

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